molecular formula C10H7F6NO3 B1518908 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 1087797-85-0

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No. B1518908
M. Wt: 303.16 g/mol
InChI Key: GOLXTFRDTJTGJL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate is a chemical compound with the CAS Number: 1087797-85-0 . It has a molecular weight of 303.16 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-1-3-7(4-2-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4°C . The compound’s InChI code provides further information about its molecular structure .

Scientific Research Applications

Applications in Luminescence and Fluorescence

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate and its derivatives have been applied in luminescence and fluorescence. Specifically, europium(III) complexes with certain carbazole-based ligands exhibit strong red emission under blue-light excitation, indicating potential in luminescent applications (He et al., 2009). Furthermore, novel fluorescent polymers have been developed for detecting explosive compounds, demonstrating high fluorescence quenching sensitivity due to strong electron donating ability and weaker polymer chain interactions (Nie et al., 2011).

Catalytic Applications

The compound and its related chemicals are utilized in catalysis, notably in the palladium-catalyzed ortho-arylation of O-phenylcarbamates. This process involves oxidative cross-coupling and shows high efficiencies and regioselectivities with various arenes, highlighting the potential of O-carbamates as directing groups in catalytic C-H bond activation (Zhao et al., 2010).

In Organic Synthesis and Chemistry

This chemical plays a significant role in synthetic organic chemistry. It's involved in the photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds, indicating its relevance in the synthesis of organofluorine compounds (Koike & Akita, 2016). Additionally, research on the molecular structure and bonding, like the N–CF3 bonds in carbamates, contributes to understanding molecular interactions and properties (Brauer et al., 1988).

Applications in Peptide and Polymer Chemistry

The compound is significant in peptide and polymer chemistry. For instance, it's used in dehydrative amidation between carboxylic acids and amines, catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid. This catalyst is effective for α-dipeptide synthesis (Wang et al., 2018). Furthermore, novel methods for preparing carbamate intermediates for pesticides highlight its relevance in industrial applications (Zhang et al., 2011).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-1-3-7(4-2-6)20-10(14,15)16/h1-4H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLXTFRDTJTGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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